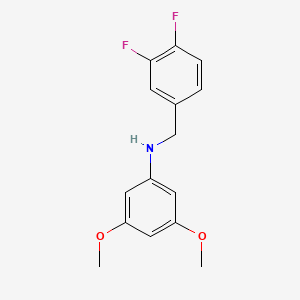
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is an important chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is a hexose analog of the antibiotic, kanamycin, and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. It has also been suggested that it may inhibit cancer cell growth by inducing apoptosis.
Biochemical and Physiological Effects:
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been shown to have various biochemical and physiological effects. It has been found to inhibit bacterial growth and induce apoptosis in cancer cells. It has also been shown to have low toxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine is its potential as a fluorescent probe for imaging cells. Additionally, its low toxicity makes it a promising candidate for further study. However, its low yield and difficulty in synthesis make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine. One direction is to further investigate its antibacterial and anticancer properties in vivo. Another direction is to explore its potential as a fluorescent probe for imaging cells in vivo. Additionally, further research is needed to improve the yield and synthesis methods of this compound.
Méthodes De Synthèse
The synthesis of 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been achieved using different methods. One of the most common methods is the reaction between 2,6-diaminopyridine and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, followed by deprotection of the acetyl groups. The yield of this method is around 30%. Another method involves the reaction between 2,6-diaminopyridine and 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranose, followed by deprotection of the benzyl groups. This method has a higher yield of around 70%.
Applications De Recherche Scientifique
6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cells.
Propriétés
IUPAC Name |
2-methyl-6-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-4-8(15(19)20)5-9(6)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCLGQZHQXASOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=CC(=C2)[N+](=O)[O-])C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4959191.png)
![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)
![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4959230.png)
![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)

![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)
![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(4-methyl-5-pyrimidinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4959280.png)


![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)
